![molecular formula C12H13N3O2 B14272588 2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]- CAS No. 141692-27-5](/img/structure/B14272588.png)
2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]- typically involves the reaction of barbituric acid with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the barbituric acid, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological system being studied.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-: Known for its unique substitution pattern on the pyrimidine ring.
2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenyl)amino]-: Similar structure but lacks the benzyl group, leading to different chemical and biological properties.
2,4(1H,3H)-Pyrimidinedione, 5-[methyl(ethyl)amino]-: Contains an ethyl group instead of a benzyl group, affecting its reactivity and applications.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
141692-27-5 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
5-[benzyl(methyl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-15(8-9-5-3-2-4-6-9)10-7-13-12(17)14-11(10)16/h2-7H,8H2,1H3,(H2,13,14,16,17) |
InChI 键 |
WGUSNQQQDQSGMD-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=CC=C1)C2=CNC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
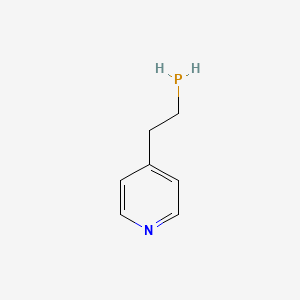
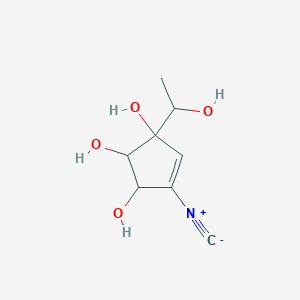
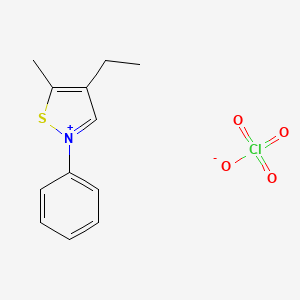
![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

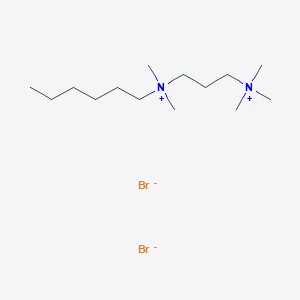


![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
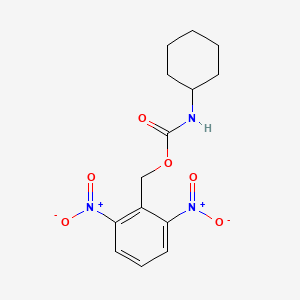
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)
